molecular formula C20H19FN4O2 B11236095 N-benzyl-1-(4-fluoro-2H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

N-benzyl-1-(4-fluoro-2H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11236095
M. Wt: 366.4 g/mol
InChI Key: HORWJVZSDLKMRO-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-fluoro-2H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluoroindazole moiety, an N-benzyl group, and an N-methyl carboxamide side chain. The fluorination at the indazole’s 4-position may enhance metabolic stability and binding affinity, while the N-benzyl and N-methyl groups influence lipophilicity and pharmacokinetic properties.

Properties

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

N-benzyl-1-(4-fluoro-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19FN4O2/c1-24(11-13-6-3-2-4-7-13)20(27)14-10-17(26)25(12-14)19-18-15(21)8-5-9-16(18)22-23-19/h2-9,14H,10-12H2,1H3,(H,22,23)

InChI Key

HORWJVZSDLKMRO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-fluoro-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Indazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Pyrrolidine Ring: This step might involve the reaction of an appropriate amine with a diketone or ketoester.

    Benzylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This would involve the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-fluoro-1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring and other functional groups might play a crucial role in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs include derivatives with variations in the heterocyclic core, substituents, or side chains. Below is a comparative analysis based on available data and inferred structure-activity relationships (SARs):

Key Structural Differences

Feature Target Compound Analog ()
Core structure 5-oxopyrrolidine-3-carboxamide 5-oxopyrrolidine-3-carboxamide
Heterocyclic moiety 4-fluoro-2H-indazol-3-yl 5-methyl-1,3,4-thiadiazol-2-yl
Substituents N-benzyl, N-methyl 4-fluorobenzyl
Fluorination At indazole 4-position At benzyl para-position

Pharmacological Implications

  • Indazole vs.
  • Fluorine placement : Fluorination at the indazole (target) likely stabilizes the molecule against oxidative metabolism, whereas para-fluorine on the benzyl group (analog) may enhance lipophilicity and blood-brain barrier penetration .

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